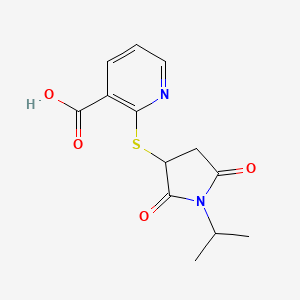

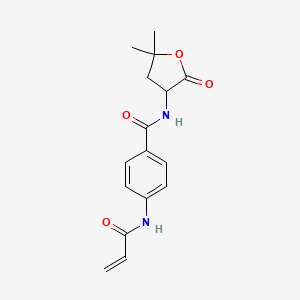

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid" is a derivative of nicotinic acid, which is a form of vitamin B3. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of nicotinic acid derivatives can be complex, involving multiple steps and various reagents. In the first paper, a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids were prepared by hydrolysis of corresponding nitriles, which were synthesized from the sodium enolate of 3-substituted 3-oxopropionaldehyde and cyanoacetamide . This method could potentially be adapted for the synthesis of "2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid" by introducing a sulfur-containing group at the appropriate step.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is characterized by the pyridine ring, which can be modified at various positions to alter the compound's properties. The presence of a thioether group, as in "2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid", would likely influence the electronic distribution and potentially the biological activity of the molecule.

Chemical Reactions Analysis

Nicotinic acid derivatives can undergo various chemical reactions. In the second paper, nicotinic acid esters were prepared and then subjected to cyclization and condensation reactions to form different heterocyclic compounds . The thioether group in "2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid" could also participate in similar reactions, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties

Wissenschaftliche Forschungsanwendungen

Industrial Production of Nicotinic Acid

The industrial production of nicotinic acid, a component related to the chemical structure , is crucial due to its role as an essential nutrient and its use in various industries. A literature review highlights the need for new, ecologically friendly methods to produce nicotinic acid from commercially available raw materials. This is driven by the environmental concerns associated with traditional production methods, which generate greenhouse gases. The exploration of sustainable industrial applications for nicotinic acid production aligns with green chemistry principles, aiming to minimize environmental impact (Lisicki, Nowak, & Orlińska, 2022).

Enhancement of Nicotinic Acid Recovery

Another significant application in scientific research is the intensification of nicotinic acid recovery using reactive extraction methods. The study investigates the use of organophosphorus solvating extractants to improve the efficiency of nicotinic acid recovery. This approach not only enhances the recovery process but also contributes to the efficient production of nicotinic acid for use in the food, pharmaceutical, and biochemical industries. The research into optimizing nicotinic acid recovery processes supports its continued application across various sectors (Kumar, Wasewar, & Babu, 2008).

Synthesis of Nicotinic Acid Based Pseudopeptides

In the realm of chemical synthesis, the development of nicotinic acid-based pseudopeptides illustrates the compound's versatility in scientific research. The creation of these pseudopeptides, which bear an amidoxime function, showcases the potential for nicotinic acid derivatives in the synthesis of complex molecules. Such research not only expands the chemical toolbox available to scientists but also opens up new avenues for the development of molecules with potential pharmaceutical applications (Ovdiichuk et al., 2015).

Application in Herbicide Development

The exploration of nicotinic acid derivatives for herbicidal activity further demonstrates the compound's application in scientific research. A study focused on the design, synthesis, and testing of aryl-formyl piperidinone derivatives, highlighting the potential for nicotinic acid derivatives in developing new herbicides. This research not only contributes to agricultural science but also showcases the diverse applications of nicotinic acid derivatives in addressing practical challenges (Fu et al., 2021).

Eigenschaften

IUPAC Name |

2-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-7(2)15-10(16)6-9(12(15)17)20-11-8(13(18)19)4-3-5-14-11/h3-5,7,9H,6H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEJBKLFBBVQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2555717.png)

![Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2555718.png)

![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)

![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2555724.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2555737.png)